molecular formula C10H13ClFN B7868530 N-(5-Chloro-2-fluorobenzyl)propan-2-amine

N-(5-Chloro-2-fluorobenzyl)propan-2-amine

Cat. No.: B7868530
M. Wt: 201.67 g/mol
InChI Key: XHRFSSTXKBRQEZ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-fluorobenzyl)propan-2-amine is an organic compound that features a benzylamine structure with chlorine and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-fluorobenzyl)propan-2-amine typically involves the reaction of 5-chloro-2-fluorobenzyl chloride with isopropylamine. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-fluorobenzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the amine to a more reduced form.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of dehalogenated products or reduced amines.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

N-(5-Chloro-2-fluorobenzyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-fluorobenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-fluorobenzyl)methylamine
  • N-(5-Chloro-2-fluorobenzyl)ethylamine
  • N-(5-Chloro-2-fluorobenzyl)butan-2-amine

Uniqueness

N-(5-Chloro-2-fluorobenzyl)propan-2-amine is unique due to its specific substitution pattern on the benzene ring and the presence of an isopropylamine moiety. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(5-chloro-2-fluorophenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRFSSTXKBRQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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